3-(4-ethoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
Description
This compound belongs to the benzoxadiazocine family, characterized by a bicyclic framework combining oxygen, nitrogen, and sulfur heteroatoms. Its structure includes a 1,3,5-benzoxadiazocine core substituted with a 4-ethoxyphenyl group at position 3, methyl groups at positions 2 and 11, a nitro group at position 8, and a thione moiety at position 2. The thione group may enhance metal-binding capabilities, which could be relevant in catalytic or biological contexts .
Properties
IUPAC Name |
10-(4-ethoxyphenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-26-15-8-5-13(6-9-15)22-19(28)21-18-12(2)20(22,3)27-17-10-7-14(23(24)25)11-16(17)18/h5-12,18H,4H2,1-3H3,(H,21,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKBAHZKTYXPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-ethoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including pharmacological effects and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H21N3O4S
- Molecular Weight : 399.47 g/mol
- IUPAC Name : 10-(4-ethoxyphenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro and in vivo.
- Antioxidant Properties : It may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Biological Activity
Anticancer Mechanism
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have shown that treatment with the compound leads to increased expression of pro-apoptotic factors while decreasing anti-apoptotic signals.
Anti-inflammatory Mechanism
The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound appears to interfere with the NF-kB signaling pathway, which is crucial for the expression of these cytokines.
Antioxidant Mechanism
The antioxidant properties are believed to arise from the compound's ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Derivatives
K272-2303 (10-ethoxy-3-(4-ethoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione)
- Molecular Formula : C₂₁H₂₄N₂O₃S
- Molecular Weight : 384.5 g/mol
- Substituents : Ethoxy groups at positions 10 and 4-phenyl, methyl at position 2.
- Key Differences: Lacks the nitro group (position 8) and has one fewer methyl group compared to the target compound.
10-Methoxy-2-methyl-3-[4-(propan-2-yl)phenyl] Analogue
- Substituents : Methoxy (position 10), isopropylphenyl (position 3), and methyl (position 2).
- Key Differences : Methoxy and isopropyl groups alter lipophilicity (higher logP vs. ethoxy/nitro derivatives). The isopropyl group introduces steric bulk, which could hinder intermolecular interactions in biological systems .
Substituent-Driven Property Variations
- This contrasts with non-nitro analogues like K272-2303, which may exhibit slower reaction kinetics in such processes .
- Thione vs. Oxo Derivatives : Replacement of the thione with a ketone (e.g., 4-oxo analogues) would reduce metal-chelation capacity. For example, thione-containing compounds like the target show affinity for transition metals (e.g., Cd²⁺), similar to triazole-thiones used in cadmium detection .
Computational Similarity Metrics
- Tanimoto and Dice Indices: Machine learning models (e.g., MACCS or Morgan fingerprints) quantify structural similarity. The target compound’s nitro and ethoxy groups would lower similarity scores against non-nitro benzoxadiazocines but align closely with other electron-deficient heterocycles .
Table: Structural and Property Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₄N₃O₃S | 428.5 | 8-NO₂, 3-(4-Ethoxyphenyl), 2,11-CH₃ | High electrophilicity, metal-binding |
| K272-2303 | C₂₁H₂₄N₂O₃S | 384.5 | 10-OCH₂CH₃, 3-(4-Ethoxyphenyl) | Moderate lipophilicity |
| 10-Methoxy-Isopropylphenyl Analogue | C₂₂H₂₆N₂O₂S | 398.5 | 10-OCH₃, 3-(4-(CH(CH₃)₂)Ph) | Steric hindrance, high logP |
Research Implications
- Bioactivity Potential: The nitro and thione groups suggest possible antimicrobial or anticancer activity, as seen in structurally complex marine actinomycete metabolites .
- Environmental Behavior : Lumping strategies classify it with other nitro-aromatics, predicting similar persistence and degradation pathways in ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
